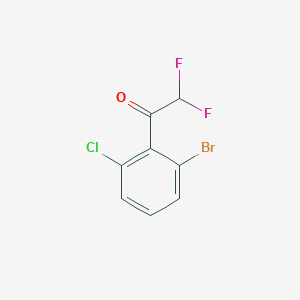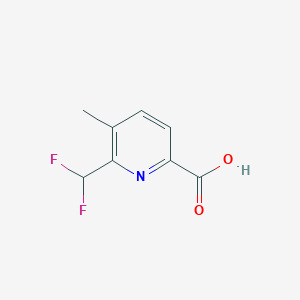
2-(Difluoromethyl)-3-methylpyridine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a difluoromethyl group at the 6-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid typically involves the introduction of the difluoromethyl group onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including:
Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as difluoromethyl sulfonium salts or difluoromethyl iodide.
Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating agents like difluoromethyl zinc bromide or difluoromethyl lithium.
Radical Difluoromethylation: This method employs radical initiators to generate difluoromethyl radicals, which then react with the pyridine ring.
Industrial Production Methods
Industrial production of 6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of environmentally friendly reagents and solvents is emphasized to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Difluoromethyl ketones, difluoromethyl aldehydes
Reduction: Alcohols, aldehydes
Substitution: Various substituted pyridine derivatives
科学的研究の応用
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group imparts unique electronic properties to the compound, enhancing its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethylated pyridines
- Difluoromethylated pyrazolines
Uniqueness
6-(Difluoromethyl)-5-methylpyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring. The presence of both a difluoromethyl group and a carboxylic acid group provides a distinct combination of electronic and steric properties, making it a valuable compound for various applications .
特性
分子式 |
C8H7F2NO2 |
|---|---|
分子量 |
187.14 g/mol |
IUPAC名 |
6-(difluoromethyl)-5-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-4-2-3-5(8(12)13)11-6(4)7(9)10/h2-3,7H,1H3,(H,12,13) |
InChIキー |
WHUGCAZGMHRYOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C=C1)C(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B13542475.png)


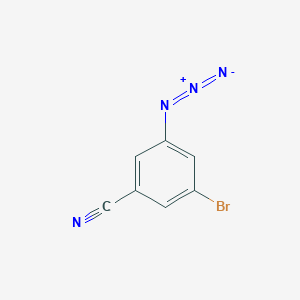
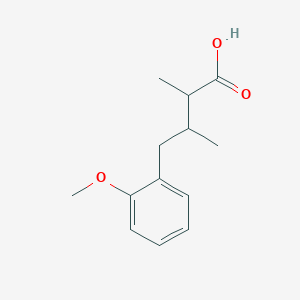



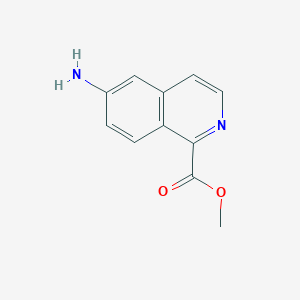
![1-[2-(Tert-butoxy)-2-oxoethyl]-5-(4-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13542526.png)
![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
